molecular formula C11H10BrF3O2S B14036722 1-Bromo-1-(3-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one

1-Bromo-1-(3-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one

Cat. No.: B14036722
M. Wt: 343.16 g/mol
InChI Key: FTUPXGZQEFLKDU-UHFFFAOYSA-N
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Description

1-Bromo-1-(3-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one is an organic compound that features a bromine atom, a methylthio group, and a trifluoromethoxy group attached to a phenyl ring

Preparation Methods

The synthesis of 1-Bromo-1-(3-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:

    Formation of the phenyl ring: The phenyl ring with the trifluoromethoxy and methylthio substituents can be synthesized through electrophilic aromatic substitution reactions.

    Formation of the propan-2-one moiety:

Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Bromo-1-(3-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The methylthio group can be oxidized to sulfoxide or sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Addition Reactions: The carbonyl group in the propan-2-one moiety can participate in nucleophilic addition reactions, forming various derivatives.

Common reagents and conditions used in these reactions include bases, acids, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-1-(3-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or protein-ligand interactions.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(3-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The pathways involved can vary, but may include inhibition of enzymatic activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

1-Bromo-1-(3-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H10BrF3O2S

Molecular Weight

343.16 g/mol

IUPAC Name

1-bromo-1-[3-methylsulfanyl-2-(trifluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C11H10BrF3O2S/c1-6(16)9(12)7-4-3-5-8(18-2)10(7)17-11(13,14)15/h3-5,9H,1-2H3

InChI Key

FTUPXGZQEFLKDU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)SC)OC(F)(F)F)Br

Origin of Product

United States

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